

# An In-depth Technical Guide to 1,1,2-Trichloropropane

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## Compound of Interest

Compound Name: 1,1,2-Trichloropropane

Cat. No.: B166545

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This technical guide provides a comprehensive overview of **1,1,2-trichloropropane**, including its chemical identity, physicochemical properties, and toxicological profile. It is intended for researchers, scientists, and professionals in drug development and environmental health. This document summarizes key data in a structured format, presents a detailed experimental protocol for its analysis, and illustrates a putative metabolic pathway.

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1,1,2-Trichloropropane** is a chlorinated hydrocarbon. It is a colorless liquid with a sweet odor and is primarily used as a solvent and in chemical synthesis. It is important to distinguish it from its more commonly studied isomer, 1,2,3-trichloropropane.

Synonyms:

- 2-Chloropropylidene Chloride
- Hcc 260Db
- Propane, 1,1,2-trichloro-

## Physicochemical and Toxicological Properties

The following table summarizes the key quantitative data for **1,1,2-trichloropropane**.

Property	Value	Reference(s)
IUPAC Name	1,1,2-Trichloropropane	
CAS Number	598-77-6	
Molecular Formula	C <sub>3</sub> H <sub>5</sub> Cl <sub>3</sub>	
Molecular Weight	147.43 g/mol	
Appearance	Colorless to almost colorless clear liquid	
Odor	Sweet odor	[1]
Density	1.372 g/mL	
Boiling Point	133 °C	
Melting Point	-93.9 °C	
Flash Point	11 °C (52 °F)	
Solubility in Water	Insoluble	[1]
Solubility in Organics	Soluble in organic solvents	[1]
Toxicological Profile	Harmful if swallowed, skin and eye irritant, possible carcinogen.[1] Moderately toxic by ingestion and mildly toxic by inhalation and skin contact.	

## Experimental Protocol: Determination of 1,1,2-Trichloropropane in Water by Purge and Trap GC/MS

This protocol is adapted from standard methods for the analysis of volatile organic compounds in water, such as those developed by the U.S. Environmental Protection Agency (EPA). While specific methods for **1,1,2-trichloropropane** are not as common as for its 1,2,3-isomer, the principles of purge and trap gas chromatography-mass spectrometry (GC/MS) are directly applicable.

Objective: To quantify the concentration of **1,1,2-trichloropropane** in a water sample.

Principle: An inert gas is bubbled through a water sample, stripping the volatile **1,1,2-trichloropropane**. The gas stream is then passed through a sorbent trap where the analyte is captured. The trap is subsequently heated, and the desorbed analyte is transferred to a gas chromatograph for separation and a mass spectrometer for detection and quantification.

Instrumentation and Reagents:

- Purge and Trap Concentrator
- Gas Chromatograph/Mass Spectrometer (GC/MS) system
- Capillary GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
- Reagent-grade water (analyte-free)
- Methanol (purge and trap grade)
- **1,1,2-Trichloropropane** standard
- Internal standard (e.g., a deuterated analog) and surrogate standards
- Helium (carrier gas)

Procedure:

- Standard Preparation:
  - Prepare a stock solution of **1,1,2-trichloropropane** in methanol.
  - From the stock solution, prepare a series of calibration standards in reagent-grade water. The concentration range should bracket the expected sample concentrations.
  - Spike each calibration standard and sample with a known amount of internal and surrogate standards.
- Sample Preparation:

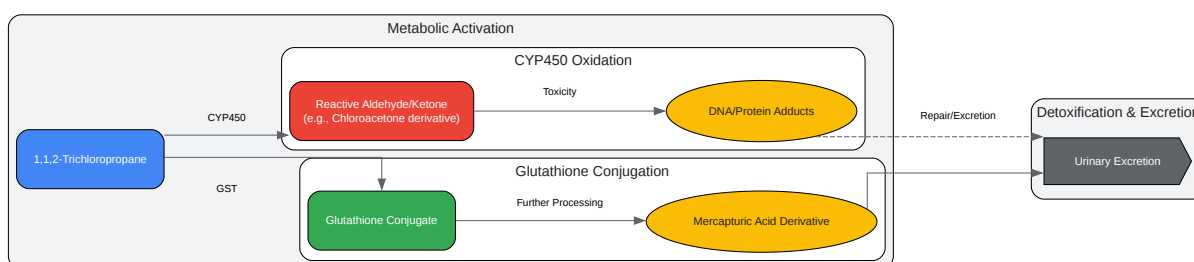
- Collect water samples in vials with zero headspace.
- If required, preserve the sample (e.g., with hydrochloric acid to pH <2).
- Spike the sample with the internal and surrogate standards.
- Purge and Trap:
  - Introduce a known volume of the sample (e.g., 5 or 10 mL) into the purging vessel.
  - Purge the sample with helium at a defined flow rate and temperature (e.g., 40 mL/min at 50°C) for a specific duration (e.g., 11 minutes).
  - The volatile **1,1,2-trichloropropane** is transferred to the sorbent trap.
- Desorption and GC/MS Analysis:
  - Rapidly heat the trap to desorb the **1,1,2-trichloropropane** onto the GC column.
  - Separate the analytes using a temperature-programmed GC run.
  - Detect and quantify the **1,1,2-trichloropropane** using the MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for **1,1,2-trichloropropane** should be determined from its mass spectrum.
- Quantification:
  - Generate a calibration curve by plotting the response ratio of the analyte to the internal standard against the concentration of the calibration standards.
  - Determine the concentration of **1,1,2-trichloropropane** in the sample by using the calibration curve.

## Putative Metabolic Pathway of 1,1,2-Trichloropropane

The metabolism of **1,1,2-trichloropropane** has not been extensively studied. However, based on the metabolic pathways of structurally similar chlorinated alkanes, such as 1,2-

dichloropropane and 1,1,2-trichloroethane, a putative pathway can be proposed. The primary mechanisms are expected to involve oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).[2][3][4]

The following diagram illustrates a plausible metabolic activation and detoxification pathway for **1,1,2-trichloropropane**.



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